molecular formula C10H11N3O2 B14446021 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 73031-64-8

4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B14446021
CAS No.: 73031-64-8
M. Wt: 205.21 g/mol
InChI Key: VZJGCGWZTIYOML-UHFFFAOYSA-N
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Description

4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol under reflux conditions with the addition of a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can interact with various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for diverse chemical modifications and interactions. Its pyrazole ring structure also contributes to its distinct chemical and biological properties .

Properties

CAS No.

73031-64-8

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(5-amino-3,4-dihydropyrazol-2-yl)benzoic acid

InChI

InChI=1S/C10H11N3O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-4H,5-6H2,(H2,11,12)(H,14,15)

InChI Key

VZJGCGWZTIYOML-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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